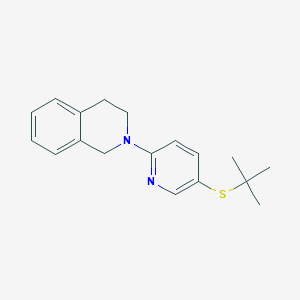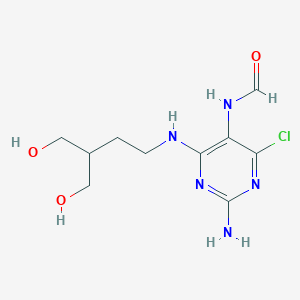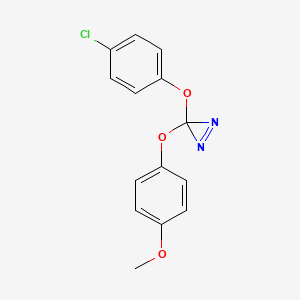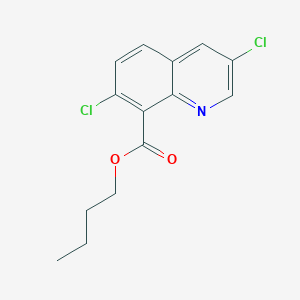
5-Bromo-3-(piperidin-4-yl)indolin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Bromo-3-(piperidin-4-yl)indolin-2-one is a chemical compound that belongs to the indolin-2-one family. This compound is characterized by the presence of a bromine atom at the 5th position, a piperidin-4-yl group at the 3rd position, and an indolin-2-one core structure. Indolin-2-one derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-3-(piperidin-4-yl)indolin-2-one typically involves the following steps:
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and process optimization to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
5-Bromo-3-(piperidin-4-yl)indolin-2-one undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in aqueous or acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether or sodium borohydride (NaBH4) in methanol.
Substitution: Nucleophiles such as amines, thiols, or alkoxides in polar aprotic solvents like DMF or DMSO.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogenated functional groups.
Substitution: Substituted derivatives with various nucleophiles replacing the bromine atom.
Scientific Research Applications
5-Bromo-3-(piperidin-4-yl)indolin-2-one has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of 5-Bromo-3-(piperidin-4-yl)indolin-2-one involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of these targets by binding to their active sites or allosteric sites, thereby modulating their function. The exact pathways involved depend on the specific biological target being studied .
Comparison with Similar Compounds
Similar Compounds
5-Bromoindolin-2-one: Lacks the piperidin-4-yl group and has different biological activities.
3-(Piperidin-4-yl)indolin-2-one: Lacks the bromine atom and exhibits distinct chemical reactivity and biological properties.
5-Chloro-3-(piperidin-4-yl)indolin-2-one: Similar structure with a chlorine atom instead of bromine, leading to different reactivity and biological effects.
Uniqueness
5-Bromo-3-(piperidin-4-yl)indolin-2-one is unique due to the presence of both the bromine atom and the piperidin-4-yl group, which confer distinct chemical reactivity and biological activities. This combination of functional groups allows for versatile applications in various fields of research and industry .
Properties
Molecular Formula |
C13H15BrN2O |
|---|---|
Molecular Weight |
295.17 g/mol |
IUPAC Name |
5-bromo-3-piperidin-4-yl-1,3-dihydroindol-2-one |
InChI |
InChI=1S/C13H15BrN2O/c14-9-1-2-11-10(7-9)12(13(17)16-11)8-3-5-15-6-4-8/h1-2,7-8,12,15H,3-6H2,(H,16,17) |
InChI Key |
BVKIQPDDFBVNIH-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCCC1C2C3=C(C=CC(=C3)Br)NC2=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![N,N-Dimethyl-9-[(2-nitrophenyl)methyl]-9H-purin-6-amine](/img/structure/B11834405.png)

![(1R,3R,4R,5S)-4-azido-2-hydroxy-6,8-dioxabicyclo[3.2.1]octan-3-yl acetate](/img/structure/B11834431.png)

![{4-[(2S)-N-[(1S)-1-carbamoylethyl]-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-methylbutanamido]phenyl}methyl 4-nitrophenyl carbonate](/img/structure/B11834450.png)
![Acetamide, N-butyl-2-[(5-chloro-8-quinolinyl)oxy]-](/img/structure/B11834466.png)


![2'-Chloro-N-cyclopentyl-5'H-spiro[cyclobutane-1,6'-thieno[2,3-D]pyrimidin]-4'-amine](/img/structure/B11834477.png)

![4-(Benzo[f]quinolin-3-yl)-N,N-dimethylaniline](/img/structure/B11834487.png)

